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[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;hydrochloride

Cat. No.: B12296249
CAS No.: 1639208-51-7
M. Wt: 455.0 g/mol
InChI Key: GCKWAIJMUXBZBX-GJMBNWKXSA-N
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Description

Significance of Monoaminergic Neurotransmission in Central Nervous System Physiology

Monoaminergic neurotransmission is a cornerstone of central nervous system (CNS) function, regulating a vast array of physiological and psychological processes. cambridge.orgnih.gov Monoamine neurotransmitters, which include dopamine (B1211576), norepinephrine (B1679862), serotonin (B10506), and histamine, are integral to mood, cognition, arousal, motivation, and motor control. cambridge.orgnih.govhuntingtonstudygroup.org These signaling molecules are synthesized in the presynaptic neuron and packaged into synaptic vesicles by transporters before their release into the synaptic cleft. ingrezzahcp.com The precise regulation of monoamine levels within the synapse is critical for maintaining neuronal homeostasis. Dysregulation of these systems is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including Parkinson's disease, Huntington's disease, schizophrenia, depression, and addiction. nih.govclinicaltrials.govnih.gov Consequently, pharmacological modulation of monoaminergic signaling pathways is a key strategy in the treatment of these conditions. cambridge.org

Historical Development of VMAT2 Inhibitors: A Mechanistic Perspective

The development of drugs targeting monoamine systems has evolved significantly, with a growing focus on the presynaptic vesicular monoamine transporter 2 (VMAT2). VMAT2 is an integral membrane protein that transports monoamines from the neuronal cytosol into synaptic vesicles, a crucial step for their subsequent release. clinicaltrials.govdrugbank.com Inhibition of VMAT2 leads to the depletion of presynaptic monoamine stores, as unpackaged neurotransmitters are metabolized by enzymes like monoamine oxidase (MAO) in the cytoplasm. medcentral.comnih.gov

The earliest compounds recognized for their VMAT-inhibiting properties were reserpine (B192253) and tetrabenazine (B1681281).

Reserpine : Derived from the Rauwolfia serpentina plant, reserpine was one of the first drugs used to treat hypertension and psychosis. tandfonline.commedcentral.com Its mechanism involves the irreversible and non-selective inhibition of both VMAT1 (found primarily in peripheral neuroendocrine cells) and VMAT2 (predominant in the CNS). nih.govtandfonline.comnih.gov This lack of selectivity and irreversible binding lead to widespread and long-lasting depletion of monoamines (dopamine, norepinephrine, serotonin) in both the brain and the periphery, resulting in significant side effects that limit its clinical use today. nih.govtandfonline.com

Tetrabenazine : Introduced in the 1950s, tetrabenazine represented an advancement as a reversible and selective inhibitor of VMAT2 over VMAT1. drugs.comcenterwatch.com Its primary therapeutic effect comes from depleting dopamine in the CNS, making it effective for treating hyperkinetic movement disorders like the chorea associated with Huntington's disease. drugs.comnih.gov However, tetrabenazine is administered as a racemic mixture and is rapidly metabolized into four major active isomers, each with a different pharmacological profile. nih.govgoogle.com This complex metabolism and a short half-life necessitate frequent dosing and can contribute to a range of adverse effects. ingrezzahcp.comgoogle.com

The limitations of early VMAT2 inhibitors spurred the development of new agents with improved pharmacokinetic and pharmacodynamic profiles. The goal was to achieve more targeted VMAT2 inhibition with greater tolerability. This led to the creation of second-generation VMAT2 inhibitors, such as valbenazine (B1662120). ingrezzahcp.compsychiatryonline.org Valbenazine was designed as a prodrug of a single, highly potent stereoisomer of dihydrotetrabenazine (B1670615), aiming to provide sustained plasma concentrations and a more predictable clinical response with once-daily dosing. nih.govmdpi.com This strategy focuses on delivering the most active and selective metabolite while minimizing exposure to other isomers that may contribute to off-target effects. cambridge.orgnih.gov

Rationale for Selective VMAT2 Modulation in Neurobiological Research

The rationale for developing highly selective VMAT2 inhibitors is rooted in the desire to precisely modulate hyperactive dopaminergic systems implicated in specific disorders while avoiding widespread systemic effects. nih.govcenterwatch.com In conditions like tardive dyskinesia, the underlying pathophysiology is thought to involve dopamine receptor hypersensitivity in motor pathways. ingrezzahcp.compatsnap.com By selectively inhibiting VMAT2, these agents reduce the presynaptic packaging and subsequent release of dopamine, thereby decreasing stimulation of postsynaptic D2 receptors without directly blocking them. ingrezzahcp.comnih.gov This targeted presynaptic approach offers a distinct advantage over postsynaptic receptor antagonists, potentially preserving the normal kinetics of neurotransmission and reducing the risk of compensatory receptor upregulation. clinicaltrials.govcenterwatch.com This selectivity for VMAT2, which is primarily located in the brain, over VMAT1 in the periphery, minimizes cardiovascular and other peripheral side effects associated with older, non-selective drugs like reserpine. ingrezzahcp.comtandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H39ClN2O4 B12296249 [(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;hydrochloride CAS No. 1639208-51-7

Properties

CAS No.

1639208-51-7

Molecular Formula

C24H39ClN2O4

Molecular Weight

455.0 g/mol

IUPAC Name

[(2R,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2S)-2-amino-3-methylbutanoate;hydrochloride

InChI

InChI=1S/C24H38N2O4.ClH/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;1H/t17-,19-,20-,23+;/m1./s1

InChI Key

GCKWAIJMUXBZBX-GJMBNWKXSA-N

Isomeric SMILES

CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@H]1OC(=O)[C@H](C(C)C)N)OC)OC.Cl.Cl

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC.Cl.Cl

Origin of Product

United States

Molecular and Pharmacological Characterization of Valbenazine Dihydrochloride

Structural Basis of VMAT2 Interaction

The interaction between valbenazine (B1662120) dihydrochloride (B599025) and VMAT2 is a complex process governed by the specific structural features of both the drug and the transporter protein. Valbenazine itself is a prodrug, meaning it is converted into its active form within the body.

Ligand Binding Site Analysis of Valbenazine and its Metabolites on VMAT2

Valbenazine is metabolized to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which demonstrates a high affinity for VMAT2. drugbank.comnih.gov Radioligand binding assays have been instrumental in quantifying this interaction, revealing the potency of these compounds. nih.gov

The binding affinity, represented by the inhibition constant (Ki), indicates the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity. Studies have shown that valbenazine itself has a Ki of approximately 150 nM for human VMAT2. drugbank.com However, its active metabolite, [+]-α-HTBZ, binds with significantly greater potency, exhibiting a Ki of around 3 nM. drugbank.com Another metabolite, NBI-136110, also shows inhibitory effects on VMAT2, though with a lower potency than [+]-α-HTBZ. nih.gov

These binding interactions were confirmed in various tissue preparations, including rat striatum and human platelet homogenates, underscoring the consistent affinity of these compounds for VMAT2 across different biological contexts. nih.govnih.gov

Comparative Structural Insights with Tetrabenazine (B1681281) and Deuterated Analogues

Valbenazine was developed from tetrabenazine, another VMAT2 inhibitor. Tetrabenazine is metabolized into four active isomers, including the α- and β-isomers of dihydrotetrabenazine (B1670615). nih.gov The α-isomer is the most potent and selective inhibitor of VMAT2. researchgate.net Valbenazine is a prodrug of the purified (+)-α-isomer, which allows for more selective targeting of VMAT2 and potentially reduces off-target effects associated with other isomers. nih.govnih.gov

Deuterated analogues of tetrabenazine, such as deutetrabenazine, have also been developed. Deuteration involves replacing hydrogen atoms with deuterium (B1214612), a heavier isotope of hydrogen. This modification can alter the metabolic rate of the drug, often leading to a longer half-life and more stable plasma concentrations. While both valbenazine and deutetrabenazine are effective VMAT2 inhibitors, their pharmacokinetic profiles differ. Valbenazine's formulation as a valine ester prodrug results in a slower breakdown and a longer half-life, allowing for once-daily administration. nih.gov

The structural differences between these compounds, particularly the stereochemistry and the presence or absence of deuterium, directly influence their interaction with the VMAT2 binding site and their subsequent metabolic pathways.

Role of Specific VMAT2 Residues in Inhibitor Binding (e.g., N34, W318)

The binding of VMAT2 inhibitors like tetrabenazine and its derivatives is dependent on interactions with specific amino acid residues within the transporter protein. Structural studies of VMAT2 have identified a binding site located between the central transmembrane helices. nih.govelifesciences.org

Key residues involved in inhibitor binding include:

Asparagine 34 (N34): The amide group of N34 is thought to form a hydrogen bond with the carbonyl oxygen of tetrabenazine. researchgate.netresearchgate.net This interaction is considered crucial for the high-affinity binding of tetrabenazine and its metabolites. It is hypothesized that the hydroxyl group of dihydrotetrabenazine can also act as a hydrogen bond donor to the carbonyl oxygen of N34, potentially contributing to its higher binding affinity compared to tetrabenazine. elifesciences.org For valbenazine, the addition of the larger valine moiety may lead to steric clashes and less favorable hydrogen bonding with N34, explaining its lower binding affinity compared to its active metabolite. nih.govelifesciences.org

Tryptophan 318 (W318): This residue is located in a lumenal loop of VMAT2 and acts as a "plug" that occludes the lumenal side of the transporter. nih.govresearchgate.net Mutation of W318 to alanine (B10760859) has been shown to significantly reduce the binding of dihydrotetrabenazine, highlighting its importance in maintaining the conformation of the binding site and trapping the inhibitor. nih.govresearchgate.net

Other Residues: Alanine mutants of Phenylalanine 135 (F135) and Tyrosine 433 (Y433) have also been found to greatly reduce dihydrotetrabenazine binding. nih.govelifesciences.org These residues are believed to form π-stacking interactions with the benzene (B151609) ring of the inhibitor, helping to coordinate its position within the binding pocket. elifesciences.org

These specific interactions lock VMAT2 in an occluded conformation, preventing the transport of monoamines. nih.govelifesciences.org

Mechanism of Vesicular Monoamine Transporter 2 (VMAT2) Inhibition

The therapeutic effect of valbenazine dihydrochloride is a direct result of its ability to inhibit the function of VMAT2. This inhibition leads to a reduction in the amount of dopamine (B1211576) and other monoamines that are packaged into synaptic vesicles for release.

Reversible Inhibition Kinetics of Presynaptic VMAT2

Valbenazine and its active metabolite, [+]-α-HTBZ, act as reversible inhibitors of VMAT2. nih.govdoctorabad.comresearchgate.net This means that they bind to the transporter but can also dissociate, allowing the transporter to regain its function once the drug is cleared from the system. This reversibility is a key feature of its mechanism of action. doctorabad.com

The inhibition of VMAT2 by valbenazine is highly selective for VMAT2 over VMAT1, another monoamine transporter found primarily in peripheral tissues. nih.govwikipedia.org This selectivity helps to minimize potential side effects that could arise from the inhibition of VMAT1. patsnap.com Furthermore, valbenazine and its metabolites have little to no affinity for other receptors, such as dopaminergic, serotonergic, adrenergic, histaminergic, or muscarinic receptors, further contributing to its targeted action. drugbank.comnih.govdoctorabad.com

Selective Reduction of Dopamine Loading into Synaptic Vesicles

VMAT2 is a protein responsible for transporting monoamines, including dopamine, norepinephrine (B1679862), serotonin (B10506), and histamine, from the cytoplasm into synaptic vesicles. patsnap.comnih.gov By inhibiting VMAT2, valbenazine effectively reduces the amount of these neurotransmitters that can be stored and subsequently released into the synapse. wikipedia.orgpatsnap.com

The sustained inhibition of VMAT2, with high occupancy rates at therapeutic doses, is considered crucial for its clinical efficacy. d-nb.info

Compound/MetaboliteVMAT2 Binding Affinity (Ki)
Valbenazine~150 nM (human) drugbank.com
[+]-α-dihydrotetrabenazine ([+]-α-HTBZ)~3 nM (human) drugbank.com
NBI-136110160-220 nM nih.gov

Table 1: VMAT2 Binding Affinities

ResidueRole in VMAT2 Inhibition
N34Forms hydrogen bonds with the inhibitor. researchgate.netresearchgate.net
W318Acts as a lumenal gate, trapping the inhibitor. nih.govresearchgate.net
F135Forms π-stacking interactions with the inhibitor. elifesciences.org
Y433Forms π-stacking interactions with the inhibitor. elifesciences.org

Differential Affinity for VMAT1 versus VMAT2

Valbenazine and its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), exhibit a pronounced selectivity for Vesicular Monoamine Transporter 2 (VMAT2) over Vesicular Monoamine Transporter 1 (VMAT1). nih.govwikipedia.orgingrezzahcp.com VMAT2 is predominantly located in the central nervous system, while VMAT1 is mainly found in the peripheral nervous system. nih.govmdedge.com This selective inhibition of VMAT2 is a key feature of valbenazine's mechanism of action. wikipedia.orgingrezzahcp.compatsnap.com

Research findings indicate that valbenazine itself has an inhibitory constant (Ki) for human VMAT2 of approximately 150 nM. drugbank.comnih.govfda.gov In contrast, its affinity for VMAT1 is significantly lower, with a Ki greater than 10 µM. drugbank.comnih.govfda.gov The active metabolite, [+]-α-HTBZ, demonstrates even more potent and selective VMAT2 inhibition, with a Ki of about 3 nM. drugbank.comnih.govfda.gov Like the parent compound, [+]-α-HTBZ shows negligible binding affinity for VMAT1. medcentral.com This high degree of selectivity for VMAT2 is thought to contribute to the targeted therapeutic effects of valbenazine while minimizing potential side effects associated with VMAT1 inhibition. patsnap.com

Table 1: Binding Affinities of Valbenazine and its Metabolite for VMAT1 and VMAT2

Compound VMAT1 Ki VMAT2 Ki
Valbenazine > 10 µM drugbank.comnih.govfda.gov ~150 nM drugbank.comnih.govfda.gov
[+]-α-dihydrotetrabenazine ([+]-α-HTBZ) No appreciable affinity medcentral.com ~3 nM drugbank.comnih.govfda.gov

Influence on Monoamine Levels within the Synaptic Cleft

By selectively and reversibly inhibiting VMAT2, valbenazine reduces the uptake of monoamines, such as dopamine, from the cytoplasm into synaptic vesicles for storage and subsequent release. nih.govpatsnap.commedcentral.com This action leads to a decrease in the amount of dopamine released into the synaptic cleft. wikipedia.orgingrezzahcp.compatsnap.com Monoamines that are not packaged into vesicles are susceptible to degradation by enzymes like monoamine oxidase (MAO) in the cytoplasm of the presynaptic neuron. nih.govmedcentral.com This enzymatic breakdown further contributes to the depletion of monoamine stores available for release. nih.govmedcentral.com

Studies in rats have demonstrated that administration of valbenazine leads to a sustained decrease in the extracellular levels of dopamine and serotonin in the striatum, and dopamine and norepinephrine in the medial prefrontal cortex. mdsabstracts.org This reduction in synaptic monoamine levels is believed to be the primary mechanism through which valbenazine exerts its therapeutic effects in conditions associated with hyperdopaminergic states. nih.govwikipedia.org The inhibition of VMAT2 by valbenazine effectively diminishes the overstimulation of postsynaptic dopamine receptors without directly blocking them. nih.govingrezzahcp.com

Receptor and Transporter Selectivity Profile

Valbenazine and its active metabolite, [+]-α-HTBZ, are characterized by a high degree of selectivity for VMAT2, with minimal interaction with other neurotransmitter receptors and transporters. nih.govresearchgate.net This selectivity is a significant aspect of its pharmacological profile, reducing the likelihood of off-target effects. wikipedia.orgresearchgate.net

Affinity for Dopaminergic Receptors (D1, D2)

Valbenazine and its active metabolite, [+]-α-HTBZ, exhibit no significant binding affinity for dopamine D1 and D2 receptors. nih.govnih.govresearchgate.net Specifically, the inhibitory constant (Ki) for these receptors is greater than 5000 nM. drugbank.comnih.govfda.gov This lack of direct interaction with dopamine receptors distinguishes its mechanism from that of dopamine receptor blocking agents. nih.gov By reducing presynaptic dopamine release rather than blocking postsynaptic receptors, valbenazine avoids the upregulation and hypersensitization of dopamine receptors that can be associated with chronic dopamine receptor antagonist therapy. nih.gov

Affinity for Serotonergic Receptors (5-HT1A, 5-HT2A, 5-HT2B)

Similarly, valbenazine and [+]-α-HTBZ show no appreciable binding affinity for serotonergic receptors, including 5-HT1A, 5-HT2A, and 5-HT2B. nih.govresearchgate.netresearchgate.net The Ki values for these receptors are reported to be greater than 5000 nM. drugbank.comnih.govfda.gov This indicates a low potential for direct interference with the serotonin system, which is involved in regulating mood, sleep, and other physiological functions.

Affinity for Adrenergic, Histaminergic, and Muscarinic Receptors

Valbenazine and its active metabolite have been shown to have no significant affinity for adrenergic, histaminergic, or muscarinic receptors. nih.govmedcentral.comnih.gov The binding affinity (Ki) for these various receptor types is consistently reported as greater than 5000 nM. drugbank.comnih.govfda.gov This broad lack of off-target binding contributes to a more favorable profile by avoiding the side effects commonly associated with the antagonism of these receptors. drugbank.comnih.gov

Interaction with Other Monoamine Transporters (DAT, SERT)

Research indicates that valbenazine was designed to have a negligible impact on other monoamine transporters, such as the dopamine transporter (DAT) and the serotonin transporter (SERT). researchgate.netresearchgate.net It does not inhibit the binding of ligands to these transporters by more than 50%. nih.gov This further underscores the selective nature of valbenazine's action on VMAT2.

Table 2: Receptor and Transporter Binding Affinities of Valbenazine and [+]-α-HTBZ

Receptor/Transporter Binding Affinity (Ki)
Dopaminergic (D1, D2) > 5000 nM drugbank.comnih.govfda.gov
Serotonergic (5-HT1A, 5-HT2A, 5-HT2B) > 5000 nM drugbank.comnih.govfda.gov
Adrenergic > 5000 nM drugbank.comnih.govfda.gov
Histaminergic > 5000 nM drugbank.comnih.govfda.gov
Muscarinic > 5000 nM drugbank.comnih.govfda.gov
Dopamine Transporter (DAT) Negligible impact researchgate.netresearchgate.net
Serotonin Transporter (SERT) Negligible impact researchgate.netresearchgate.net

Metabolism and Bioactivation Pathways

Valbenazine dihydrochloride, a prodrug, undergoes extensive metabolism following oral administration to yield its pharmacologically active and inactive metabolites. The primary metabolic pathways involve hydrolysis and oxidative processes mediated by specific enzymes.

Hydrolysis of the Valine Ester Moiety

Upon oral administration, valbenazine is readily absorbed and undergoes presystemic and systemic hydrolysis of its L-valine ester. wikipedia.orgnih.govmims.commims.com This enzymatic cleavage is a crucial bioactivation step, converting the prodrug valbenazine into its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ). nih.govmims.commims.comdrugbank.comfda.govmedcentral.comdoctorabad.com This hydrolysis is not dependent on cytochrome P450 enzymes but is mediated by endogenous esterases. mdedge.com The conversion to (+)-α-HTBZ is a key feature of valbenazine's design, allowing for controlled release and sustained activity of the active moiety. mdedge.comcambridge.org

Oxidative Metabolism via Cytochrome P450 Enzymes (CYP3A4/5, CYP2D6)

In addition to hydrolysis, valbenazine is also metabolized through oxidative pathways, primarily by cytochrome P450 (CYP) isoenzymes. wikipedia.orgnih.govmims.commims.commedcentral.com The main enzymes responsible for the oxidative metabolism of the parent drug, valbenazine, are CYP3A4 and CYP3A5. nih.govmims.commims.comdrugbank.comfda.govdoctorabad.com This process leads to the formation of mono-oxidized valbenazine and other minor metabolites. mims.comdrugbank.comfda.govdoctorabad.com

Identification and Activity of Active Metabolites: (+)-α-Dihydrotetrabenazine (R,R,R-HTBZ) and NBI-136110

The principal active metabolite of valbenazine is (+)-α-dihydrotetrabenazine, also referred to as R,R,R-HTBZ or NBI-98782. wikipedia.orgnih.govmims.commims.comfda.govdoctorabad.comcambridge.orgresearchgate.net This metabolite exhibits a high binding affinity for the vesicular monoamine transporter 2 (VMAT2), with a Ki of approximately 3 nM. drugbank.comfda.gov Its potency as a VMAT2 inhibitor is significantly higher—about 45-fold—than the parent compound, valbenazine. fda.gov The therapeutic effects of valbenazine are largely attributed to the activity of (+)-α-HTBZ. researchgate.net

Another significant circulating metabolite is NBI-136110, which is a mono-oxy metabolite of valbenazine. medcentral.comresearchgate.netnih.gov While NBI-136110 also inhibits VMAT2, its potency is considerably lower than that of (+)-α-HTBZ. medcentral.comnih.gov Radioligand binding studies have shown that valbenazine and NBI-136110 have Ki values for VMAT2 of approximately 110-190 nM and 160-220 nM, respectively. researchgate.netnih.gov Both valbenazine and its metabolites, (+)-α-HTBZ and NBI-136110, demonstrate high selectivity for VMAT2 with negligible affinity for other receptors like dopamine and serotonin receptors. drugbank.comresearchgate.netnih.gov

Table 1: VMAT2 Binding Affinities of Valbenazine and its Metabolites

Compound VMAT2 Binding Affinity (Ki)
Valbenazine ~150 nM drugbank.comfda.gov, 110-190 nM researchgate.netnih.gov
(+)-α-Dihydrotetrabenazine ([+]-α-HTBZ) ~3 nM drugbank.comfda.gov, 1.0-4.2 nM nih.gov
NBI-136110 160-220 nM nih.gov

Comparison of Metabolic Fate with Other VMAT2 Inhibitors

The metabolic profile of valbenazine distinguishes it from other VMAT2 inhibitors, such as tetrabenazine and deutetrabenazine. Valbenazine is specifically designed as a prodrug of a single, active stereoisomer of dihydrotetrabenazine, namely (+)-α-HTBZ. medcentral.comnih.gov This targeted delivery results in a simpler metabolic profile with one primary active metabolite. cambridge.orgresearchgate.net

In contrast, tetrabenazine is a racemic mixture that is metabolized into four distinct isomeric secondary alcohol metabolites of dihydrotetrabenazine (HTBZ). researchgate.netnih.gov These isomers, which include (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, and (-)-β-HTBZ, each possess unique VMAT2 inhibitory potencies and off-target binding profiles. nih.gov While (+)-α-HTBZ is a potent VMAT2 inhibitor, other metabolites like (-)-α-HTBZ have lower VMAT2 affinity but higher affinity for other central nervous system targets, which may contribute to off-target effects. nih.gov

Deutetrabenazine, a deuterated form of tetrabenazine, is also metabolized to four deuterated HTBZ stereoisomers. researchgate.netresearchgate.net The inclusion of deuterium is intended to slow down the metabolism compared to tetrabenazine. researchgate.net The pharmacological activity of both tetrabenazine and deutetrabenazine is a composite of the effects of their multiple active metabolites. researchgate.net Valbenazine's metabolism to a single, highly selective active metabolite is expected to result in fewer off-target effects compared to VMAT2 inhibitors with multiple, less selective metabolites. researchgate.net

Table 2: Comparison of Metabolites for Different VMAT2 Inhibitors

VMAT2 Inhibitor Primary Active Metabolites Key Metabolic Characteristics
Valbenazine (+)-α-HTBZ cambridge.orgresearchgate.net Metabolized to a single active isomer. cambridge.orgnih.gov
Tetrabenazine Four HTBZ isomers: (+)-α-HTBZ, (-)-α-HTBZ, (+)-β-HTBZ, (-)-β-HTBZ nih.gov Metabolized to a mixture of four active isomers with varying potencies and off-target activities. nih.gov
Deutetrabenazine Four deuterated HTBZ isomers researchgate.netresearchgate.net Deuteration slows metabolism compared to tetrabenazine, but still results in a mixture of four active isomers. researchgate.net

Preclinical Pharmacodynamics and Pharmacokinetics

In Vitro Pharmacological Studies

Radioligand binding assays have been instrumental in determining the affinity of valbenazine (B1662120) and its metabolites for VMAT2. These studies typically use tissue homogenates from rat striatum and human platelets, which are rich in VMAT2.

The active metabolite of valbenazine, (+)-α-dihydrotetrabenazine (R,R,R-HTBZ), demonstrates potent inhibition of VMAT2. In homogenates of rat striatum, the Ki value for R,R,R-HTBZ is reported to be in the range of 1.0-2.8 nM. nih.govscience.govresearchgate.net Similarly, in human platelets, the Ki value for R,R,R-HTBZ is between 2.6-3.3 nM. nih.govscience.govresearchgate.net Valbenazine itself shows a lower affinity for VMAT2, with Ki values of 110-190 nM in rat striatum and 150 nM in human platelets. nih.govresearchgate.netcaymanchem.com Another metabolite, NBI-136110, also exhibits VMAT2 inhibition but with a lower potency, showing Ki values of 160-220 nM. nih.govscience.govresearchgate.net

CompoundTissueKi Value (nM)Source
(+)-α-dihydrotetrabenazine (R,R,R-HTBZ)Rat Striatum1.0-2.8 nih.govscience.govresearchgate.net
(+)-α-dihydrotetrabenazine (R,R,R-HTBZ)Human Platelets2.6-3.3 nih.govscience.govresearchgate.net
ValbenazineRat Striatum110-190 nih.govresearchgate.netcaymanchem.com
ValbenazineHuman Platelets150 caymanchem.com
NBI-136110Not Specified160-220 nih.govscience.govresearchgate.net

To assess the selectivity of valbenazine and its metabolites, extensive radioligand binding assays have been conducted. These studies evaluate binding to a wide panel of over 80 receptors, transporters, and ion channels. nih.govscience.govresearchgate.net

The results consistently demonstrate that valbenazine and its primary active metabolite, (+)-α-HTBZ, are highly selective for VMAT2. researchgate.net There is no significant off-target binding to a variety of other receptors, including dopamine (B1211576) (D1, D2), serotonin (B10506) (5-HT1A, 5-HT2A, 5-HT2B), adrenergic, histaminergic, or muscarinic receptors. nih.govresearchgate.netcaymanchem.comnih.govdrugbank.com This high selectivity minimizes the potential for off-target side effects. researchgate.net Specifically, the binding affinity for these off-target receptors is negligible, with Ki values greater than 5000 nM. drugbank.com

The functional consequence of VMAT2 inhibition by valbenazine's active metabolite is the reduction of monoamine uptake into synaptic vesicles. nih.gov This has been demonstrated in cellular models. For instance, in striatal synaptosomes, (+)-13e, a structurally related potent VMAT2 inhibitor, strongly inhibited the uptake of [3H]DA (dopamine) with an IC50 of 6.11 nM. frontiersin.org Inhibition of VMAT2 leads to a decrease in the packaging of neurotransmitters like dopamine, which in turn reduces their release into the synapse. nih.govpatsnap.com This mechanism is central to the therapeutic effect of valbenazine in conditions characterized by hyperdopaminergic states. researchgate.net

Non-Human In Vivo Pharmacological Models

In vivo studies in animal models have confirmed the VMAT2 inhibitory activity of valbenazine and its metabolites in the brain. nih.gov Following oral administration of valbenazine to rats, its active metabolite, NBI-98782, was found to be the primary species bound to VMAT2 in the brain. fda.gov This indicates that the pharmacological effects associated with VMAT2 inhibition are mainly driven by this metabolite. fda.gov

Radioligand binding studies on homogenates from rat forebrain showed a potent VMAT2 inhibition by R,R,R-HTBZ with a Ki value of 4.2 nM. nih.govscience.govresearchgate.net Positron emission tomography (PET) studies in non-human primates have further enabled the quantification of VMAT2 target occupancy in the brain. nih.govnih.gov These studies have been crucial in establishing the relationship between plasma concentrations of the active metabolite and the degree of VMAT2 inhibition in the brain. nih.gov

The inhibition of VMAT2 by valbenazine leads to a depletion of monoamines from presynaptic vesicles, which in turn reduces their release into the synaptic cleft. nih.govpatsnap.com This effect has been observed in several non-human species. In rats, administration of valbenazine resulted in signs consistent with the depletion of central nervous system monoamines, such as decreased locomotor activity. fda.govfda.gov Specifically, both valbenazine and its more potent active metabolite, NBI-98782, produced a dose-dependent decrease in locomotor activity in rats. fda.gov

Furthermore, the induction of ptosis (eyelid drooping) in rats is a classic indicator of norepinephrine (B1679862) depletion and VMAT2 inhibition. caymanchem.com In vivo studies have shown that valbenazine and its active metabolite induce ptosis in a dose-dependent manner. nih.govscience.govresearchgate.net Additionally, VMAT2 inhibition affects other monoamines; for example, both valbenazine and NBI-98782 were shown to increase serum prolactin levels in female rats, an effect linked to the depletion of dopamine. fda.gov These findings from non-human in vivo models corroborate the mechanism of action of valbenazine as a VMAT2 inhibitor that modulates the storage and release of key neurotransmitters. nih.govresearchgate.net

Translational PET Studies for VMAT2 Target Occupancy in Non-Human Primates

Positron Emission Tomography (PET) studies have been instrumental in understanding the engagement of valbenazine's active metabolite with its target, VMAT2, in the central nervous system. nih.gov In non-human primates (NHPs), PET imaging with the radiotracer [¹⁸F]AV-133 was used to establish a relationship between the plasma concentration of NBI-98782 (the main active metabolite of valbenazine) and VMAT2 target occupancy. nih.govresearchgate.net

This translational research was critical in bridging the gap between preclinical findings and clinical efficacy. nih.gov The studies in NHPs helped to define the level of VMAT2 occupancy required for therapeutic effect. nih.gov It was determined that exposures equivalent to an 80 mg daily dose of valbenazine in humans result in 85-90% VMAT2 target occupancy. nih.govresearchgate.net This benchmark, established through NHP PET studies, now serves as a "gold standard" for evaluating the potential of new VMAT2 inhibitors in development. nih.gov The ability of [¹⁸F]AV-133 PET to provide a translational relationship for VMAT2 inhibitor pharmacokinetics and target occupancy from NHPs to humans has been a significant advancement in the field. nih.govresearchgate.net

Preclinical Models Investigating Genetic Factors in Neurological Disorders

Preclinical research has explored the role of genetic factors in the development of neurological conditions like tardive dyskinesia (TD), a movement disorder that can arise from chronic use of dopamine receptor-blocking agents. medchemexpress.compracticalneurology.com Animal models have been crucial in this area of investigation. For instance, studies in the YC128 transgenic mouse model of Huntington's disease have demonstrated the efficacy of valbenazine. portico.org

While specific preclinical models directly linking valbenazine to genetic factors in TD are not extensively detailed in the provided search results, the general understanding is that genetic predisposition is a contributing factor to the disorder. practicalneurology.com Human genetic studies have identified associations between TD and variations in genes related to dopamine and serotonin receptors. practicalneurology.com Preclinical models support the "dopamine hypothesis" of TD, which posits that the condition arises from a hyperdopaminergic state. researchgate.net VMAT2 inhibitors like valbenazine work by reducing the presynaptic storage and subsequent release of dopamine, thereby counteracting this hyperactivity. researchgate.netfrontiersin.org

Pharmacokinetic Profiles in Preclinical Species

The pharmacokinetic properties of valbenazine and its metabolites have been characterized in several preclinical species, including rats, dogs, and mice. fda.govfda.gov These studies are essential for understanding how the drug is absorbed, distributed, metabolized, and eliminated, providing a basis for predicting its behavior in humans.

Absorption and Distribution Characteristics

Following oral administration in preclinical species, valbenazine is absorbed and distributed to various tissues. Autoradiography studies in rats have shown that valbenazine-related radioactivity is highly distributed, including to the pigmented region of the eye, suggesting melanin (B1238610) binding. fda.gov Despite this, no treatment-related eye findings were observed in dogs or pigmented mice. fda.gov

Studies in Sprague-Dawley rats demonstrated that both valbenazine and its active metabolite, NBI-98782, are detectable in the brain following oral administration. fda.gov Furthermore, in pregnant rats, valbenazine and its metabolites were found to cross the placenta and were detected in fetal tissue. fda.govfda.gov

Plasma protein binding of valbenazine is high across species, exceeding 95% in mouse, rat, rabbit, dog, and human. In contrast, the protein binding of its active metabolite, NBI-98782, is lower and more variable across species. fda.gov The blood-to-plasma ratio was approximately equal in whole blood across species, indicating no preferential distribution to the cellular components of blood. fda.gov

Table 1: Plasma Protein Binding of Valbenazine and NBI-98782 in Various Species

Species Valbenazine (%) NBI-98782 (%)
Mouse 95.4 76.0
Rat 98.3 71.7
Rabbit 99.3 48.0
Dog 98.8 58.9
Human 99.9 65.2

Data sourced from FDA review documents. fda.gov

Metabolite Formation and Systemic Exposure

Valbenazine is a prodrug that is extensively metabolized after oral administration. drugbank.comresearchgate.net The primary metabolic pathway is the hydrolysis of the valine ester to form the main active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), also known as NBI-98782. drugbank.comresearchgate.netresearchgate.net This conversion is a key step, as [+]-α-HTBZ is a potent VMAT2 inhibitor. researchgate.netnih.gov

Another significant circulating metabolite is a mono-oxy metabolite, NBI-136110, formed through oxidative metabolism, primarily by the cytochrome P450 (CYP) 3A4/5 enzymes. researchgate.netnih.gov The active metabolite, [+]-α-HTBZ, is further metabolized, in part by CYP2D6. nih.govnih.gov

Elimination Pathways

The elimination of valbenazine and its metabolites occurs through both renal and fecal excretion. Following administration of a radiolabeled dose of valbenazine, approximately 60% of the radioactivity is recovered in the urine and 30% in the feces. drugbank.comnih.gov Less than 2% of the dose is excreted as unchanged valbenazine or its active metabolite, [+]-α-HTBZ, in either urine or feces, indicating extensive metabolism prior to elimination. drugbank.com The elimination half-life of both valbenazine and [+]-α-HTBZ in humans is approximately 15 to 22 hours. drugbank.comnih.gov

Neurobiological Implications and Research Paradigms

Modulation of Dopaminergic Systems and Motor Control Circuits

Valbenazine's primary therapeutic action is centered on its ability to modulate dopaminergic neurotransmission within the intricate motor control circuits of the brain.

Presynaptic Dopamine (B1211576) Depletion Mechanisms

Valbenazine (B1662120) functions as a reversible and selective inhibitor of VMAT2. wikipedia.orgcpn.or.kr VMAT2 is a crucial protein located on the membranes of presynaptic vesicles within neurons of the central nervous system. nih.govneurologylive.com Its primary role is to transport monoamines, most notably dopamine, from the cytoplasm into these vesicles for storage and subsequent release into the synaptic cleft. neurologylive.com

By inhibiting VMAT2, valbenazine and its principal active metabolite, (+)-α-dihydrotetrabenazine (HTBZ), effectively reduce the packaging of dopamine into synaptic vesicles. wikipedia.orgnih.govnih.gov This leads to an accumulation of dopamine in the cytoplasm of the presynaptic neuron, where it is vulnerable to degradation by enzymes such as monoamine oxidase (MAO). nih.gov The net result is a depletion of presynaptic dopamine stores, leading to a decrease in the amount of dopamine released upon neuronal activation. wikipedia.orgingrezzahcp.com

This targeted presynaptic dopamine depletion is central to valbenazine's mechanism. nih.gov It is believed to alleviate the hyperkinetic movements associated with conditions like tardive dyskinesia, which are hypothesized to stem from dopamine receptor hypersensitivity following long-term exposure to dopamine receptor blocking agents. wikipedia.orgnih.gov Unlike dopamine receptor antagonists, valbenazine reduces dopaminergic signaling without directly blocking postsynaptic receptors. nih.gov

Key Pharmacological Data for Valbenazine and its Metabolite:

CompoundTargetInhibitory Constant (Ki)
ValbenazineVMAT2~110-190 nM medchemexpress.comnih.gov
(+)-α-dihydrotetrabenazine (HTBZ)VMAT2~3 nM drugbank.com

This table summarizes the binding affinities of valbenazine and its active metabolite for VMAT2, highlighting the high potency of HTBZ.

Impact on Indirect and Direct Motor Signaling Pathways (Theoretical Models)

The basal ganglia are a group of subcortical nuclei critical for motor control, operating through two main circuits: the direct and indirect pathways. The direct pathway is generally considered to facilitate movement (the "go" signal), while the indirect pathway inhibits movement (the "stop" signal). nih.gov A delicate balance between these two pathways is essential for smooth, controlled motor function.

Dopamine plays a modulatory role in both pathways, acting on different types of dopamine receptors. D1 receptors, which are excitatory, are predominantly found in the direct pathway, while D2 receptors, which are inhibitory, are mainly located in the indirect pathway. droracle.aifrontiersin.org

Theoretical models suggest that in hyperkinetic movement disorders, there is an overactivity of the direct pathway and/or underactivity of the indirect pathway, leading to excessive and unwanted movements. This is often linked to a state of dopamine receptor supersensitivity, particularly of D2 receptors, which can develop after prolonged blockade by antipsychotic medications. nih.gov

Valbenazine's mechanism of reducing presynaptic dopamine availability is thought to restore balance to these motor circuits. By decreasing the amount of dopamine available to stimulate the already hypersensitive D2 receptors in the indirect pathway, valbenazine allows for an increase in the inhibitory output of this "stop" signal. nih.gov Concurrently, the reduced dopamine levels may temper the "go" signal from the direct pathway. nih.gov This dual action is proposed to collectively suppress the hyperkinetic movements characteristic of tardive dyskinesia. nih.gov

Interplay with Other Neurotransmitter Systems (Preclinical Focus)

Influence on Acetylcholine (B1216132) and GABAergic Neurotransmission

The intricate network of the basal ganglia involves a complex interplay between various neurotransmitters, including acetylcholine and gamma-aminobutyric acid (GABA). Cholinergic interneurons in the striatum are known to modulate the activity of the medium spiny neurons that form the origin of both the direct and indirect pathways. cpn.or.kr

Preclinical evidence suggests that chronic blockade of D2 receptors can lead to damage to GABAergic medium spiny interneurons, which are a major inhibitory component of the basal ganglia pathways. cpn.or.krnih.gov By reducing the overstimulation of these pathways through dopamine depletion, valbenazine may indirectly influence GABAergic function. nih.gov Some research indicates that VMAT2 function is also necessary for the vesicular release of GABA in certain dopamine-releasing neurons, suggesting a more direct, though less characterized, link. fda.gov

Furthermore, the vesicular monoamine transporter family, to which VMAT2 belongs, also includes the vesicular acetylcholine transporter (VAChT). fda.gov While valbenazine is highly selective for VMAT2, the functional relationship between these transporters within the broader context of neurotransmitter regulation warrants further investigation. ingrezzahcp.com

Role of Nicotinic Receptor Function in VMAT2 Modulation

There is a recognized interplay between the cholinergic and dopaminergic systems, with nicotinic acetylcholine receptors (nAChRs) playing a role in modulating dopamine release. cpn.or.kr Research suggests that chronic D2-receptor blockade, a precursor to some hyperkinetic disorders, may lead to a reduction in the number and function of nAChRs. cpn.or.kr

Activation of nAChRs can normally trigger the release of striatal dopamine. cpn.or.kr Therefore, modulation of nAChR function could theoretically impact the downstream effects of VMAT2 inhibition. While direct interactions between valbenazine and nAChRs have not been a primary focus of research, the functional connection between these systems in the striatum suggests a potential area for future investigation. cpn.or.kr

Potential Interactions with Glutamatergic Systems

Glutamatergic signaling, the primary excitatory neurotransmission system in the brain, is fundamental to the function of the cortico-striatal pathways that provide input to the basal ganglia. cpn.or.kr A leading hypothesis suggests that maladaptive synaptic plasticity, mediated by glutamatergic N-methyl-D-aspartate (NMDA) receptors on medium spiny neurons, contributes to the development of hyperkinetic movements. cpn.or.kr

This theory posits that dopamine D2-receptor supersensitivity can lead to altered NMDA receptor-mediated signaling, resulting in an imbalance between the direct and indirect pathways. cpn.or.kr By reducing presynaptic dopamine levels, valbenazine may help to normalize the activity of these glutamatergic synapses, thereby mitigating the excitotoxicity and maladaptive plasticity that contribute to the pathophysiology of tardive dyskinesia. cpn.or.kr However, direct preclinical studies focusing specifically on the interaction between valbenazine and glutamatergic systems are limited.

Theoretical Frameworks of Dysregulated Neurotransmission and VMAT2 Inhibition

The development of hyperkinetic movement disorders, such as tardive dyskinesia (TD), is believed to be rooted in the complex dysregulation of neurotransmitter systems, particularly the dopaminergic pathways. nami.orgresearchgate.net The prevailing hypothesis centers on the concept of dopamine receptor hypersensitivity, which is thought to arise from the chronic blockade of these receptors by certain medications. researchgate.nethcplive.com Valbenazine dihydrochloride (B599025), a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), represents a targeted therapeutic strategy designed to address this underlying neurochemical imbalance. researchgate.netresearchgate.net

The primary mechanism of action of many antipsychotic drugs involves the blockade of dopamine D2 receptors. hcplive.com While effective in managing psychotic symptoms, prolonged antagonism of these receptors can lead to a compensatory upregulation and sensitization of postsynaptic dopamine receptors, a state known as dopamine hypersensitivity. researchgate.netbiorxiv.org This heightened sensitivity is thought to be a key factor in the emergence of the involuntary, repetitive movements characteristic of tardive dyskinesia. nami.orghcplive.com

The therapeutic effect of valbenazine dihydrochloride extends beyond simply reducing dopamine release; it is believed to contribute to the restoration of a more balanced neurochemical environment within the basal ganglia. researchgate.net The basal ganglia, a group of subcortical nuclei, are critical for the control of voluntary motor movements, and their function relies on a delicate equilibrium between various neurotransmitter systems, including dopamine, acetylcholine, and GABA. nami.org

By selectively inhibiting VMAT2, valbenazine primarily affects dopamine transport, with minimal impact on other monoamine transporters or receptors. researchgate.net This selectivity is crucial for minimizing off-target effects and for a more focused approach to restoring balance. The reduction in presynaptic dopamine availability helps to re-establish a more normal level of stimulation at the hypersensitive D2 receptors, thereby normalizing the output of the basal ganglia circuits that control movement. researchgate.netneurologylive.com This modulation of the dopaminergic system is thought to indirectly influence other neurotransmitter systems that are interconnected within the complex circuitry of the basal ganglia, ultimately contributing to a more stable and functional neurochemical state.

Application in Animal Models of Hyperkinetic Movement Disorders

The preclinical evaluation of valbenazine dihydrochloride has relied on various animal models that aim to replicate the key features of hyperkinetic movement disorders. These models are instrumental in understanding the compound's mechanism of action, efficacy, and neurobiological effects before its application in human subjects.

Rodent models have been fundamental in studying the pathophysiology of dopamine dysregulation and the therapeutic potential of VMAT2 inhibitors. nami.org A common model involves the induction of vacuous chewing movements (VCMs) in rats or mice through the chronic administration of antipsychotic drugs. nami.org These VCMs are considered an animal correlate of tardive dyskinesia.

In these models, the administration of valbenazine has been shown to significantly reduce the frequency and severity of VCMs, providing preclinical evidence of its efficacy. cpn.or.kr These studies support the hypothesis that by reducing presynaptic dopamine release, valbenazine can alleviate the motor abnormalities associated with dopamine receptor hypersensitivity. Furthermore, microdialysis studies in rodent models can be employed to directly measure the depletion of dopamine in the striatum following valbenazine administration, offering a quantitative assessment of its pharmacodynamic effects.

Rodent Model Finding Description Reference
Reduction of Vacuous Chewing Movements (VCMs)Administration of valbenazine significantly decreases the frequency and severity of antipsychotic-induced VCMs in rats, a preclinical marker for tardive dyskinesia. nami.orgcpn.or.kr
Striatal Dopamine DepletionMicrodialysis studies in rodents demonstrate a measurable decrease in dopamine levels in the striatum following the administration of VMAT2 inhibitors like valbenazine.

The zebrafish (Danio rerio) has emerged as a valuable model organism in neurobehavioral and neurotransmitter research due to its genetic tractability, rapid development, and transparent embryos, which allow for in vivo imaging of neuronal development and function. nih.govnih.gov The dopaminergic system in zebrafish is well-characterized and shares similarities with that of mammals, making it a suitable model for studying the effects of compounds that modulate this system. nih.govresearchgate.net

Studies involving the knockdown or inhibition of VMAT2 in zebrafish have demonstrated significant behavioral and neurochemical changes. researchgate.net For instance, VMAT2 mutant zebrafish exhibit anxiety-like behaviors and altered locomotor activity. researchgate.net Exposure of zebrafish larvae to VMAT2 inhibitors can lead to changes in dopamine and glutamate (B1630785) levels, as well as hyperactivity-like behaviors. researchgate.net These findings highlight the utility of the zebrafish model in screening for the neurobehavioral effects of VMAT2 inhibitors and in dissecting the underlying molecular pathways. Research has also shown that modulating embryonic neural activity can impact the specification of dopaminergic neurons, with a reserve pool of vMAT2-positive cells being identified. biorxiv.org

Zebrafish Model Finding Description Reference
Behavioral AlterationsVMAT2 mutant zebrafish display anxiety-like behaviors and changes in locomotor activity. researchgate.net
Neurochemical ChangesExposure to VMAT2 inhibitors can alter dopamine and glutamate levels in zebrafish larvae. researchgate.net
Hyperactivity-like BehaviorsZebrafish larvae exposed to valbenazine have shown increased activity levels. researchgate.net
Dopaminergic Neuron PlasticityThe number of dopaminergic neurons in the zebrafish forebrain can be modulated by changes in embryonic neural activity, with a stable population of vMAT2-positive cells acting as a reserve pool. biorxiv.org

Non-human primate (NHP) models, particularly those involving long-term administration of antipsychotic drugs to induce tardive dyskinesia, are considered to have high translational relevance to the human condition due to the close phylogenetic relationship and the similar complexity of their neuroanatomy and behavior. nami.orgnih.gov These models have been instrumental in investigating the long-term neuroadaptations that occur in response to chronic dopamine receptor blockade and in evaluating the efficacy of novel therapeutic agents. nami.org

Research using NHP models of tardive dyskinesia has provided crucial insights into the underlying pathophysiology, with some studies suggesting an upregulation of dopamine D3 receptors in dyskinetic animals. cpn.or.kr While specific published studies detailing the use of valbenazine in NHP models are less common in the public domain, the development of such models has been a critical step in the preclinical validation of VMAT2 inhibitors for hyperkinetic movement disorders. healthpr.orgneurodegenerationresearch.eu The ability to study the effects of valbenazine on complex motor behaviors and cognitive functions in a primate brain provides a bridge between rodent studies and human clinical trials. nih.gov

Non-human Primate Model Finding Description Reference
Induction of Tardive DyskinesiaLong-term administration of antipsychotics to non-human primates can induce dyskinetic movements that closely resemble human tardive dyskinesia. nami.org
Dopamine Receptor AlterationsStudies in NHP models have identified changes in dopamine receptor subtypes, such as an upregulation of D3 receptors, in association with dyskinesia. cpn.or.kr
Translational RelevanceNHP models are considered highly valuable for predicting the efficacy and safety of new treatments for hyperkinetic movement disorders in humans due to their neuroanatomical and behavioral similarities. nih.govneurodegenerationresearch.eu

Advanced Research Methodologies and Techniques

Cryo-Electron Microscopy (Cryo-EM) for VMAT2 Structure Elucidation

Cryo-electron microscopy (Cryo-EM) has been a pivotal technique in revealing the high-resolution structure of the vesicular monoamine transporter 2 (VMAT2). This technology has provided unprecedented insights into the transporter's architecture and the mechanisms of inhibitor binding.

A significant breakthrough was the determination of the Cryo-EM structure of human VMAT2 in complex with the inhibitor tetrabenazine (B1681281) (TBZ) at a resolution of 3.1 Å. nih.govelifesciences.org To achieve this, researchers engineered a VMAT2 chimera, fusing it with mVenus and an anti-GFP nanobody to increase its size and provide fiducial markers, which is crucial for the computational alignment of images of the relatively small VMAT2 protein (~55 kDa). nih.govelifesciences.org This structural data revealed that VMAT2 adopts an occluded conformation when bound to tetrabenazine, with the inhibitor lodged in a central binding site between the transmembrane helices. elifesciences.org This conformation effectively locks the transporter, preventing its normal function and providing a clear mechanistic basis for its non-competitive inhibition. nih.govelifesciences.org

Further Cryo-EM studies have expanded our understanding by capturing VMAT2 in different functional states—lumen-facing, occluded, and cytosol-facing—and in complex with various ligands, including its substrates serotonin (B10506) and dopamine (B1211576), as well as other inhibitors like reserpine (B192253). pdbj.orgrcsb.org These structures have illuminated the dynamic conformational changes VMAT2 undergoes during the transport cycle. pdbj.orgrcsb.org

More recently, the Cryo-EM structure of human VMAT2 in complex with valbenazine (B1662120) has also been elucidated. rcsb.org This research has demonstrated that while tetrabenazine locks VMAT2 in a lumen-facing occluded state, valbenazine stabilizes it in a lumen-facing conformation. rcsb.org These detailed structural insights are invaluable for understanding the precise interactions between VMAT2 and its inhibitors, paving the way for the rational design of new and improved therapeutic agents targeting this transporter. pdbj.orgrcsb.org

Positron Emission Tomography (PET) in VMAT2 Inhibitor Research

Positron Emission Tomography (PET) is a non-invasive imaging technique that plays a crucial role in the clinical development of VMAT2 inhibitors by enabling the quantitative assessment of target engagement in the living brain.

A key component of PET studies is the use of specific radioligands that bind to the target of interest. For VMAT2, several derivatives of dihydrotetrabenazine (B1670615) (DTBZ) have been labeled with positron-emitting isotopes like Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F). nih.govplos.org One of the most established and widely used radioligands for VMAT2 imaging is [¹⁸F]AV-133 (also known as [¹⁸F]FP-(+)-DTBZ). nih.govnih.gov

[¹⁸F]AV-133 is a selective VMAT2 binding radiopharmaceutical that has been utilized in numerous studies to assess the density and occupancy of VMAT2 in the brain. nih.govnih.goviaea.org Its favorable properties, including its high affinity for VMAT2, make it a valuable tool for diagnosing and monitoring neurodegenerative diseases like Parkinson's disease by quantifying the loss of dopaminergic neurons. nih.govnih.gov In the context of VMAT2 inhibitor research, PET scans with [¹⁸F]AV-133 are used to determine the percentage of VMAT2 sites that are occupied by a drug candidate at various plasma concentrations. nih.gov This target occupancy data is critical for establishing the relationship between drug exposure and its effect at the target site. nih.gov

Before advancing to human trials, the relationship between the plasma concentration of a new VMAT2 inhibitor and its target occupancy in the brain is often established in non-human primate (NHP) models. nih.gov These translational studies are essential for predicting effective doses in humans.

For instance, PET imaging with [¹⁸F]AV-133 has been used in NHPs to determine the target occupancy of NBI-98782, the active metabolite of valbenazine. nih.gov This research helped to establish a benchmark for VMAT2 target occupancy associated with therapeutic efficacy. The study defined that 85-90% VMAT2 target occupancy, as measured by [¹⁸F]AV-133 PET, is achieved at exposures corresponding to effective doses of valbenazine in patients. nih.gov

Furthermore, comparative PET studies in NHPs have been conducted to evaluate the properties of different VMAT2 radioligands. For example, a novel deuterated radioligand, [¹⁸F]FE-DTBZ-d4, was compared to [¹¹C]DTBZ and its non-deuterated analog, showing improved brain uptake and in vivo stability. acs.org Such studies, which often involve pretreatment or displacement experiments with a known VMAT2 inhibitor like tetrabenazine to confirm specificity and reversible binding, are crucial for validating new imaging agents and ensuring the accurate quantification of target engagement. acs.org

Radioligand Comparison in Non-Human Primates[¹¹C]DTBZ[¹⁸F]FE-DTBZ[¹⁸F]FE-DTBZ-d4
Brain Uptake (SUV) 3.06 ± 0.323.43 ± 0.544.28 ± 1.01
Time to Peak (min) 9 ± 36 ± 24 ± 2
Peak-to-120 min Ratio N/AN/A3.4 ± 0.5
Data sourced from a comparative study in cynomolgus monkeys. nih.gov

In Vitro Systems for VMAT2 Functional Assays

In vitro assays are fundamental tools for the initial screening and characterization of compounds that interact with VMAT2. These systems allow for controlled experiments to determine a compound's affinity for the transporter and its effect on monoamine transport.

Cell-based assays provide a functional measure of VMAT2 activity within an intact cellular environment. A common approach involves using cell lines, such as HEK293 cells, that are engineered to express human VMAT2. uib.nonih.gov These cells can then be used in high-throughput screening assays to identify potential VMAT2 inhibitors or activators. uib.no

One innovative method utilizes a fluorescent substrate, such as FFN206 or a proprietary dye from a commercial kit, that is a substrate for VMAT2. uib.nonih.gov The uptake of this fluorescent compound into vesicles can be measured using a microplate reader or visualized with confocal microscopy. uib.nonih.gov An increase or decrease in fluorescence intensity in the presence of a test compound indicates its potential to either activate or inhibit VMAT2 function. uib.no These assays are advantageous as they can identify compounds that modulate VMAT2 activity both directly and indirectly, for example, by affecting the proton gradient that drives transport. nih.gov They also provide a more physiologically relevant context than isolated vesicle preparations, as compounds must be able to cross the plasma membrane to exert their effect. nih.gov

Homogenate binding studies are a classic and direct method for determining the binding affinity of a compound for VMAT2. These assays typically use brain tissue homogenates, particularly from the striatum, which is rich in VMAT2. nih.gov Vesicles containing VMAT2 are isolated from this tissue. nih.gov

The standard method involves a competitive binding assay using a radiolabeled ligand with high affinity for VMAT2, such as [³H]dihydrotetrabenazine ([³H]DTBZ). nih.govresearchgate.net The assay measures the ability of a test compound, like valbenazine or its metabolites, to displace the radioligand from its binding site on VMAT2. By measuring the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC₅₀ value), the binding affinity (Ki) can be calculated. researchgate.net These studies are crucial for determining the potency of new inhibitors and for structure-activity relationship (SAR) analyses. elifesciences.orgresearchgate.net For example, binding studies have been used to compare the affinity of different tetrabenazine derivatives and to demonstrate the stereospecificity of VMAT2 binding. plos.org

CompoundVMAT2 Binding Affinity (Ki)
(+)-enantiomer of DTBZ0.97 ± 0.48 nM
(-)-enantiomer of DTBZ2.2 ± 0.3 µM
Data highlights the stereospecific binding to VMAT2. plos.org

Computational and In Silico Modeling Approaches

Computational and in silico modeling techniques have become indispensable in modern drug discovery and mechanistic elucidation. For Valbenazine, these approaches have been pivotal in exploring its interaction with VMAT2 at a molecular level, guiding further experimental studies.

Molecular Docking and Dynamics Simulations of Valbenazine-VMAT2 Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand (like Valbenazine's active metabolite) to its protein target (VMAT2). While direct structural data of Valbenazine bound to VMAT2 is limited, extensive studies on the closely related compound tetrabenazine (TBZ) provide a robust framework for understanding these interactions. nih.govnih.gov Cryo-electron microscopy (cryo-EM) has resolved the structure of human VMAT2 in complex with TBZ, revealing that the inhibitor binds within a central site in an occluded conformation, thereby locking the transporter and preventing its normal function. nih.govnih.govresearchgate.net

Molecular docking studies have been employed to validate findings from network pharmacology analyses, confirming the binding affinity of Valbenazine for core targets, including VMAT2 (also known as SLC18A2). nih.gov These simulations are often visualized using software like Discovery Studio and PyMOL. nih.gov

Drawing from the TBZ-bound VMAT2 structure, simulations suggest a detailed binding mechanism. The transporter consists of 12 transmembrane helices, and TBZ settles into a binding pocket between them. nih.govnih.gov Molecular dynamics simulations, which observe the movement of atoms over time, have been used to assess the stability of the inhibitor within this pocket. nih.gov These simulations show that specific amino acid residues are critical for binding. For instance, residues R189 and K138 are noted as crucial for both drug binding and substrate transport. nih.gov

Researchers have hypothesized that the active metabolite of Valbenazine, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ or DTBZ), which has a higher affinity for VMAT2 than TBZ, forms a more favorable hydrogen bond with the residue N34. nih.govelifesciences.org It is proposed that the hydroxyl group of DTBZ acts as a hydrogen bond donor to the carbonyl oxygen of N34, an interaction that is more favorable than the one formed by TBZ. nih.gov Conversely, it is hypothesized that the larger valine group of Valbenazine itself may cause steric clashes within the binding site, preventing a similar favorable interaction. elifesciences.org

Table 1: Key VMAT2 Residues in Inhibitor Binding
ResidueLocation/DomainProposed Role in Binding/FunctionSource
R189Central Binding SiteCritical for drug binding and inhibition. nih.gov
K138Central Binding SitePlays a role in coordinating with ligands and is critical for substrate transport. nih.gov
N34Binding PocketForms a key hydrogen bond with inhibitors; thought to be responsible for the higher affinity of DTBZ over TBZ. nih.govelifesciences.org
W318Lumenal GateActs as a "plug" to close off the lumenal side, trapping the inhibitor in an occluded state. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to correlate the chemical structure of compounds with their biological activity. nih.govlibretexts.org A QSAR model is a mathematical equation that relates various physicochemical properties or structural features (known as descriptors) of a molecule to its activity, such as binding affinity or inhibitory concentration. libretexts.orgslideshare.net

While specific, published QSAR models focused exclusively on Valbenazine and its analogues are not widely available, the principles of QSAR are implicitly applied in the development of VMAT2 inhibitors. The structural modifications that differentiate Valbenazine, tetrabenazine, and their metabolites, and the resulting differences in their VMAT2 affinity and pharmacokinetic profiles, form the basis of a structure-activity relationship. nih.govnih.gov

A hypothetical QSAR study for VMAT2 inhibitors would involve several key steps:

Data Set Selection : A series of molecules with known VMAT2 binding affinities would be compiled. This would include compounds like tetrabenazine, (+)-α-DTBZ, and other structural analogues.

Descriptor Calculation : For each molecule, a variety of numerical descriptors would be calculated. These can include 1D descriptors (e.g., molecular weight, atom counts), 2D descriptors (e.g., topological indices, molecular connectivity), and 3D descriptors (e.g., molecular shape, surface area). slideshare.net

Model Building : Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model would be constructed to find the best correlation between the calculated descriptors and the measured biological activity.

Validation : The model's predictive power would be rigorously tested using both internal and external validation techniques to ensure it is robust and not due to chance correlation. libretexts.org

Such a model could then be used to predict the VMAT2 inhibitory activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective inhibitors and optimizing lead compounds in the drug discovery process. nih.gov

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques provide the experimental foundation for validating computational hypotheses and probing the biological context of drug-target interactions.

Gene Expression Studies of VMAT2

VMAT2, the protein target of Valbenazine, is encoded by the SLC18A2 gene. The therapeutic effect of Valbenazine is contingent on the presence and activity of VMAT2 in specific neuronal populations. Gene expression studies confirm that VMAT2 is primarily expressed in monoaminergic neurons within the central nervous system, including dopaminergic, serotoninergic, and norepinephrine (B1679862) neurons. researchgate.net This specific expression pattern explains why inhibition of VMAT2 by Valbenazine effectively modulates monoamine levels at the synapse, which is the basis of its therapeutic action in hyperkinetic movement disorders. va.gov

Network pharmacology approaches, which integrate data from genomics, proteomics, and bioinformatics, have been used to explore the broader mechanisms of Valbenazine. nih.govresearchgate.net These studies often utilize gene expression databases to identify not only the primary target (SLC18A2) but also other potentially related genes and pathways, such as those involved in dopaminergic synapse signaling (e.g., DRD2, SLC6A3). nih.gov This provides a systems-level view of the drug's impact beyond simple VMAT2 inhibition. While Valbenazine's primary mechanism is the inhibition of the VMAT2 protein's function, understanding the baseline gene expression levels in different brain regions and in pathological states is crucial for contextualizing its clinical effects.

Mutagenesis Studies of VMAT2 to Elucidate Binding Mechanisms

Site-directed mutagenesis is a powerful molecular biology technique used to investigate the role of specific amino acids in a protein's function or in its interaction with other molecules. This method has been instrumental in validating the binding site of VMAT2 inhibitors as predicted by computational models and structural studies. nih.gov

By systematically replacing specific amino acid residues within the VMAT2 protein and then measuring the binding affinity of inhibitors, researchers can pinpoint which residues are essential for the drug-target interaction. Studies on VMAT2 have provided critical insights into the binding of tetrabenazine and its metabolites, which are directly relevant to Valbenazine.

Key findings from mutagenesis studies include:

Asparagine 34 (N34) : Mutation of this residue was found to almost completely eliminate the binding of dihydrotetrabenazine (DTBZ), confirming its critical role in coordinating with the inhibitor. elifesciences.org This experimental result strongly supports the computational hypothesis that N34 forms a crucial hydrogen bond with the inhibitor. nih.govelifesciences.org

Arginine 189 (R189) : Remarkably, even a conservative mutation of this residue to another positively charged amino acid, lysine, was sufficient to abolish DTBZ binding. nih.gov This highlights the high degree of specificity in the interaction between the inhibitor and this particular residue.

These experimental results provide definitive evidence that complements and validates the structural and computational models, confirming the precise molecular interactions that underpin the inhibitory mechanism of Valbenazine's active metabolite. nih.govnih.gov

Future Directions and Unexplored Avenues in Valbenazine Dihydrochloride Research

Development of Novel VMAT2 Ligands with Enhanced Properties

The development of novel VMAT2 ligands with enhanced properties represents a significant avenue for future therapeutic innovation. The goal is to design compounds with improved selectivity, optimized pharmacokinetic profiles, and potentially novel mechanisms of action beyond simple inhibition.

Exploration of Positive Allosteric Modulators of VMAT2

The concept of a positive allosteric modulator (PAM) for VMAT2 is a particularly intriguing, albeit challenging, area of research. wikipedia.org A VMAT2 PAM would not directly activate the transporter but would enhance its physiological activity, potentially by increasing its affinity for monoamine substrates or its translocation rate. Such a mechanism could offer a more nuanced approach to modulating dopaminergic function than outright inhibition.

Pharmacologically enhancing the sequestration of dopamine (B1211576) into synaptic vesicles could be a therapeutic strategy for conditions like Parkinson's disease by protecting dopamine from cytoplasmic oxidation. nih.govnih.gov To date, no direct-acting VMAT2 PAM has been identified, making it an "elusive target" in neuroscience research. wikipedia.orgnih.gov Future research in this area will likely involve high-throughput screening of large chemical libraries and structure-based drug design, guided by the increasingly detailed structural information available for VMAT2.

Research GoalPotential Therapeutic Application
Enhance VMAT2 substrate affinityParkinson's Disease
Increase VMAT2 translocation ratePsychostimulant Abuse

Design of Ligands with Modified Stereochemistry or Metabolism

The design of VMAT2 ligands with modified stereochemistry and metabolic pathways is a promising strategy for developing drugs with improved therapeutic indices. Valbenazine (B1662120) itself is an example of this approach, being a prodrug designed for controlled conversion to its active metabolite, (+)-α-dihydrotetrabenazine. drugbank.com This design strategy aimed to provide more stable pharmacokinetics compared to its parent compound, tetrabenazine (B1681281).

Further research could explore other stereoisomers of tetrabenazine metabolites or novel scaffolds with specific stereochemistry to optimize VMAT2 binding affinity and selectivity. Studies on lobeline analogs have shown that the VMAT2 binding site can accommodate significant stereochemical changes, although these modifications can impact affinity. nih.gov For instance, while changes from cis to trans stereochemistry in some lobeline analogs had minimal effect on VMAT2 affinity, similar changes in other analogs resulted in a decrease in affinity. nih.gov This highlights the complex structure-activity relationships at the VMAT2 binding site.

Future drug design could also focus on modifying metabolic pathways to reduce the formation of off-target metabolites or to prolong the duration of action of the desired active moiety. By fine-tuning the metabolism, it may be possible to create VMAT2 inhibitors with more predictable and sustained therapeutic effects.

Elucidating Long-Term Neurobiological Adaptations to VMAT2 Inhibition

A critical area for future investigation is the long-term neurobiological adaptations that occur in response to sustained VMAT2 inhibition with compounds like valbenazine. Chronic modulation of dopamine storage and release is likely to induce compensatory changes in the brain. It has been proposed that chronic administration of VMAT2 inhibitors could alter the balance of dopamine-related neural homeostasis, potentially leading to downregulation or hyposensitivity of postsynaptic D2 receptors. researchgate.net

The expression of VMAT2 itself can be subject to dynamic regulation in response to chronic drug exposure. nih.gov For example, studies have shown that nicotine withdrawal can lead to an increased expression of VMAT2 in midbrain dopamine neurons, possibly as a compensatory mechanism to restore synaptic transmission. researchgate.net Understanding whether long-term treatment with valbenazine leads to similar adaptive changes in VMAT2 expression or the expression of other proteins involved in dopamine signaling, such as the dopamine transporter (DAT) or dopamine receptors, is essential. These investigations will be crucial for understanding the durability of treatment effects and for identifying potential long-term consequences of therapy.

Investigation of VMAT2 Inhibitors in Preventing Dopamine Dysregulation (Preclinical)

Preclinical research is warranted to explore the potential of VMAT2 inhibitors in preventing the onset of dopamine dysregulation in various pathological contexts. By reducing the vesicular packaging of dopamine, VMAT2 inhibitors effectively lower the amount of dopamine available for release into the synapse. patsnap.comingrezzahcp.com This mechanism is fundamental to their therapeutic effect in hyperkinetic movement disorders. hmpgloballearningnetwork.com

In preclinical models, this mechanism could be harnessed to investigate whether early intervention with a VMAT2 inhibitor can prevent the neurochemical changes associated with conditions of dopamine hypersensitivity. For instance, in models of psychostimulant-induced sensitization, which is characterized by an exaggerated dopamine response, VMAT2 inhibition could theoretically blunt the development of this sensitization. VMAT2 is considered a target for developing treatments for psychostimulant abuse. nih.gov Further preclinical studies are needed to explore this preventative potential and to define the therapeutic window for such interventions.

Novel Preclinical Models for Studying VMAT2-Related Neuropathologies

The development and characterization of novel preclinical models are essential for advancing our understanding of VMAT2-related neuropathologies and for testing new therapeutic agents. Genetically modified animal models have already provided significant insights. For example, VMAT2-deficient mice, which have a 95% reduction in VMAT2 expression, exhibit a progressive neurodegenerative phenotype with motor and non-motor symptoms that resemble Parkinson's disease. nih.gov These mice display a loss of catecholamine neurons and an accumulation of α-synuclein, making them a valuable tool for studying the pathological consequences of disrupted monoamine storage. nih.gov

Preclinical ModelKey Pathological FeaturesRelevance to Human Disease
VMAT2-deficient miceProgressive loss of dopamine neurons, α-synuclein accumulation, motor and non-motor deficits.Parkinson's Disease
Vmat2 heterozygous mutant zebrafishAnxiety-like behavior, decreased monoamine levels.Anxiety Disorders

Another model, the Vmat2 heterozygous mutant zebrafish, displays anxiety-like behaviors and decreased levels of monoamine neurotransmitters, suggesting its utility for studying the role of VMAT2 in anxiety and mood disorders. nih.gov

Future directions in this area could involve the use of more sophisticated genetic tools, such as conditional knockouts or optogenetics, to dissect the circuit-specific roles of VMAT2. Additionally, the development of preclinical models that more accurately recapitulate the specific pathologies for which valbenazine is indicated, such as tardive dyskinesia, will be crucial for testing the next generation of VMAT2-targeted therapies.

Comprehensive Studies on Enantioselectivity and Isomer-Specific Effects on VMAT2

Future research endeavors concerning valbenazine dihydrochloride (B599025) are increasingly focused on a deeper understanding of its stereochemistry and the specific interactions of its isomers with the vesicular monoamine transporter 2 (VMAT2). Valbenazine is a prodrug that is metabolized to its primary active metabolite, (+)-α-dihydrotetrabenazine ([+]-α-HTBZ), which is responsible for its therapeutic effects. cambridge.orgnih.gov This targeted conversion to a single, highly selective stereoisomer is a key feature of valbenazine's pharmacological profile. cambridge.orgnih.gov

Valbenazine's clinical activity is primarily attributed to [+]-α-HTBZ, a potent inhibitor of VMAT2. nih.gov In contrast to tetrabenazine, which is a racemic mixture metabolized into four active stereoisomers with varying affinities for VMAT2 and other receptors, valbenazine's design as a purified prodrug of the (+)-α-isomer of tetrabenazine leads to a more selective pharmacological action. nih.govresearchgate.nettandfonline.com This selectivity for VMAT2 by [+]-α-HTBZ is a critical aspect of its mechanism, minimizing interactions with other monoaminergic receptors that could lead to off-target effects. nih.govhcplive.com

The high affinity and selectivity of the active metabolite of valbenazine for VMAT2 have been quantified in various studies. Research has demonstrated that valbenazine itself has a VMAT2 inhibition constant (Ki) of approximately 150 nM. nih.govtandfonline.com Following its conversion, the active metabolite, [+]-α-HTBZ, exhibits a much higher affinity for human VMAT2 with a Ki of about 3 nM. nih.govtandfonline.com This potent and selective binding to VMAT2 is central to its efficacy in treating conditions like tardive dyskinesia. nih.gov

Further investigations have highlighted the minimal off-target binding of valbenazine and its active metabolite. Studies have shown no significant binding affinity for a range of other receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, or muscarinic receptors, with Ki values greater than 5,000 nM. nih.govtandfonline.com This high degree of selectivity for VMAT2 is a distinguishing characteristic compared to other VMAT2 inhibitors that may interact with multiple receptor types. cambridge.org

The enantioselectivity of valbenazine contributes to its favorable pharmacological profile. By delivering a single, potent VMAT2-inhibiting isomer, there is a reduced likelihood of the complex off-target effects associated with the mixture of isomers produced by older VMAT2 inhibitors. hcplive.comnih.gov For instance, some isomers of tetrabenazine have been shown to have a lower affinity for VMAT2 but a higher affinity for other central nervous system targets, which may contribute to adverse effects. nih.gov Valbenazine's stereospecific design circumvents this issue by ensuring that the therapeutic action is mediated almost exclusively by the highly selective [+]-α-HTBZ. cambridge.orgnih.gov

Future research in this area will likely focus on elucidating the precise structural interactions between the different stereoisomers of dihydrotetrabenazine (B1670615) and the VMAT2 transporter. Advanced structural biology techniques, such as cryo-electron microscopy, are beginning to reveal the binding sites of VMAT2 inhibitors, which could pave the way for the rational design of even more selective and potent drugs. nih.govelifesciences.org A comprehensive understanding of the stereochemical requirements for optimal VMAT2 inhibition will be invaluable for the development of next-generation therapeutics with improved efficacy and tolerability.

Table 1: VMAT2 Binding Affinity of Valbenazine and its Active Metabolite

CompoundTargetInhibition Constant (Ki)
ValbenazineHuman VMAT2~150 nM nih.govtandfonline.com
[+]-α-dihydrotetrabenazine ([+]-α-HTBZ)Human VMAT2~3 nM nih.govtandfonline.com
Valbenazine and [+]-α-HTBZDopaminergic, Serotonergic, Adrenergic, Histaminergic, Muscarinic Receptors>5000 nM nih.govtandfonline.com

Q & A

Basic: What is the primary pharmacological target of Valbenazine dihydrochloride, and how does its mechanism inform clinical trial design?

Valbenazine dihydrochloride is a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, which modulates dopamine release in presynaptic neurons. This mechanism underpins its use in tardive dyskinesia (TD) trials, where efficacy is measured via Abnormal Involuntary Movement Scale (AIMS) scores. Trials typically employ randomized, double-blind, placebo-controlled designs with endpoints focused on AIMS score reductions (e.g., −3.2 points for 80 mg vs. placebo in KINECT 3) .

Basic: What dosing regimens are validated in Phase 3 trials for Valbenazine dihydrochloride?

Phase 3 trials (e.g., KINECT 3) established 40 mg and 80 mg once daily as effective doses, with 80 mg showing a large effect size (Cohen’s d = 0.90) in reducing AIMS scores. Dosing adjustments in long-term studies (up to 72 weeks) maintain these regimens, emphasizing tolerability and safety monitoring .

Basic: How do pharmacokinetic properties of Valbenazine dihydrochloride influence trial protocols?

Valbenazine’s high plasma protein binding (>99%) and food interactions (e.g., high-fat meals reducing Cmax by 47% for standard capsules) necessitate strict administration guidelines in trials. Protocols often standardize fasting conditions or use alternative formulations (e.g., Ingrezza Sprinkle) to minimize variability .

Advanced: What statistical methods address missing data in longitudinal efficacy studies of Valbenazine dihydrochloride?

Tipping point analysis under "missing not at random" (MNAR) assumptions is used. After multiple imputation (MAR), delta values (e.g., +1, +2) are incrementally added to imputed Valbenazine group data until significance (p < 0.05) is lost. This quantifies the robustness of results to missing data biases .

Advanced: How are Type I errors controlled in multi-endpoint Valbenazine trials?

Sequential testing with a hierarchical endpoint structure (primary → secondary) is employed. Each step uses a two-sided α = 0.05, and subsequent hypotheses are tested only if prior ones are rejected. For example, Neuro-QoL endpoints are analyzed only after confirming CGI-C/PGI-C significance .

Advanced: What synthetic challenges arise in producing Valbenazine dihydrochloride, and how are salt forms optimized?

Valbenazine dihydrochloride is often an intermediate in synthesizing ditosylate salts, requiring HCl-mediated deprotection. However, this step introduces inefficiencies, prompting alternative routes (e.g., direct tosylate salt formation). Salt selection prioritizes crystallinity, stability under humidity, and bioavailability .

Advanced: How are long-term safety profiles of Valbenazine dihydrochloride monitored in open-label extension studies?

Rollover studies (e.g., 72-week extensions) collect treatment-emergent adverse events (TEAEs) categorized by MedDRA terms. Safety data emphasize Parkinsonism, akathisia, and suicidal ideation rates, with ≤2% incidence for serious events in controlled trials .

Advanced: What analytical methods validate the stability of Valbenazine dihydrochloride crystalline forms?

Hygroscopicity and form conversion are assessed via X-ray diffraction (XRPD) and dynamic vapor sorption (DVS). For example, ditosylate and dihydrochloride salts exhibit humidity-dependent polymorph transitions, necessitating controlled storage conditions in stability studies .

Advanced: How do researchers reconcile contradictory efficacy signals between Valbenazine and placebo in subgroup analyses?

Pre-specified subgroup analyses (e.g., schizophrenia vs. mood disorder) use mixed-effects models to adjust for baseline covariates like AIMS scores. Sensitivity analyses exclude outliers or apply stratified p-values to confirm consistency across populations .

Advanced: What methodologies ensure reproducibility in Valbenazine dihydrochloride preclinical assays?

MIACARM standards mandate metadata on experimental design, sample preparation (e.g., GC-FID for soil analysis), and measurement uncertainty. Detailed protocols for compound characterization (e.g., ≥99% purity via HPLC) are included in supplementary materials to enable replication .

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